molecular formula C9H19NO3S B1450208 1-(ethylsulfonyl)-4-Piperidineethanol CAS No. 1435489-63-6

1-(ethylsulfonyl)-4-Piperidineethanol

Cat. No.: B1450208
CAS No.: 1435489-63-6
M. Wt: 221.32 g/mol
InChI Key: USIWMCLXHZRLNU-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-Piperidineethanol is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with an ethylsulfonyl group and an ethanol group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-(1-ethylsulfonylpiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S/c1-2-14(12,13)10-6-3-9(4-7-10)5-8-11/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIWMCLXHZRLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylsulfonyl)-4-Piperidineethanol typically involves the reaction of piperidine with ethylsulfonyl chloride in the presence of a base, followed by the introduction of an ethanol group. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-4-Piperidineethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 1-(Ethylsulfonyl)-4-Piperidone or 1-(Ethylsulfonyl)-4-Piperidinecarboxylic acid

    Reduction: 1-(Ethylthio)-4-Piperidineethanol

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

1-(Ethylsulfonyl)-4-Piperidineethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-4-Piperidineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the piperidine ring. The ethanol group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Methylsulfonyl)-4-Piperidineethanol: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    1-(Ethylsulfonyl)-4-Piperidone: Similar structure but with a ketone group instead of an ethanol group.

    1-(Ethylthio)-4-Piperidineethanol: Similar structure but with a thioether group instead of a sulfonyl group.

Uniqueness

1-(Ethylsulfonyl)-4-Piperidineethanol is unique due to the combination of its ethylsulfonyl and ethanol groups, which confer distinct chemical reactivity and potential biological activity. This compound’s specific substitution pattern allows for unique interactions in chemical and biological systems, making it a valuable molecule for research and industrial applications.

Biological Activity

Overview

1-(Ethylsulfonyl)-4-Piperidineethanol, with the CAS number 1435489-63-6, is a piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound possesses an ethylsulfonyl group and an ethanol moiety, which may influence its pharmacological properties and interactions with biological targets.

This compound can be synthesized through a reaction involving piperidine and ethylsulfonyl chloride, typically in the presence of a base such as sodium hydroxide or potassium carbonate. The synthesis can occur under various conditions, including room temperature or reflux in solvents like dichloromethane or tetrahydrofuran.

Key Chemical Reactions

  • Oxidation : Can yield products such as 1-(ethylsulfonyl)-4-piperidone.
  • Reduction : The sulfonyl group may be reduced to form a sulfide.
  • Substitution : Nucleophilic substitution reactions can occur at the piperidine ring.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The ethylsulfonyl group acts as an electron-withdrawing entity, potentially enhancing the reactivity of the piperidine ring. Additionally, the ethanol group may facilitate hydrogen bonding interactions, influencing binding affinity and specificity towards biological targets.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Case Studies and Research Findings

While comprehensive case studies specifically focusing on this compound are scarce, related research on piperidine derivatives provides insights into its potential applications:

  • Piperidine Derivative Studies :
    • A study on similar compounds demonstrated significant activity against certain cancer cell lines, suggesting that modifications to the piperidine structure can enhance cytotoxicity.
    • Another investigation highlighted the role of sulfonamide groups in improving the selectivity and potency of compounds targeting specific enzymes involved in metabolic pathways.
  • Pharmacological Evaluations :
    • Pharmacological evaluations of related piperidine compounds have shown promise in treating neurological disorders, emphasizing the need for further exploration of this compound's effects on the central nervous system.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeatureBiological Activity Potential
1-(Methylsulfonyl)-4-PiperidineethanolMethyl instead of ethyl groupAntimicrobial
1-(Ethylsulfonyl)-4-PiperidoneKetone instead of alcoholAnticancer
1-(Ethylthio)-4-PiperidineethanolThioether instead of sulfonylNeuroactive

The combination of an ethylsulfonyl group and an ethanol moiety in this compound provides distinct chemical reactivity and potential biological interactions compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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